![molecular formula C21H27BrN6O5 B2845906 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 536719-04-7](/img/structure/B2845906.png)
7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O5 and its molecular weight is 523.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
One study focused on the synthesis and cardiovascular activity of new derivatives of this compound, highlighting their potential in electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds with specific substituents displayed strong prophylactic antiarrhythmic activity and hypotensive effects, alongside their affinities for alpha1- and alpha2-adrenoreceptors, suggesting their application in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Another investigation synthesized derivatives to evaluate their antihistaminic activity. Some derivatives showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, comparing favorably with established antihistamines and suggesting a potential application in allergy and immunology research (Pascal et al., 1985).
Structural Analysis
Research into the structural analysis of these compounds, such as 8-benzylamino derivatives, provides insights into their molecular geometry, which could inform the development of pharmacologically active agents based on this scaffold. The detailed structural analysis underscores the importance of the purine system's geometry and the specific conformations of substituent groups (Karczmarzyk et al., 1995).
Antimycobacterial Activity
A novel series of purine linked piperazine derivatives were synthesized as potent inhibitors of Mycobacterium tuberculosis. These compounds aimed to disrupt the biosynthesis of the peptidoglycan layer in bacterial cells, offering a potential new avenue for tuberculosis treatment research (Konduri et al., 2020).
properties
IUPAC Name |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O5/c1-25-18-17(19(31)24-21(25)32)28(12-15(30)13-33-16-4-2-14(22)3-5-16)20(23-18)27-8-6-26(7-9-27)10-11-29/h2-5,15,29-30H,6-13H2,1H3,(H,24,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPTVLXHLWXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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